molecular formula C11H10ClN3 B1314695 N-Benzyl-6-chloropyrazin-2-amine CAS No. 426829-61-0

N-Benzyl-6-chloropyrazin-2-amine

Cat. No.: B1314695
CAS No.: 426829-61-0
M. Wt: 219.67 g/mol
InChI Key: HPWNUTJQNSNNAA-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloropyrazin-2-amine is an organic compound with the molecular formula C11H10ClN3 It is a derivative of pyrazine, characterized by the presence of a benzyl group and a chlorine atom attached to the pyrazine ring

Mechanism of Action

Target of Action

N-Benzyl-6-chloropyrazin-2-amine primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Pharmacokinetics

It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . . These properties suggest that this compound could have good bioavailability.

Biochemical Analysis

Biochemical Properties

N-Benzyl-6-chloropyrazin-2-amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . These enzymes are involved in the metabolism of various drugs and endogenous compounds. The inhibition of these enzymes by this compound can affect the metabolic pathways and the clearance of other substances in the body.

Cellular Effects

This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in the regulation of the cell cycle . By inhibiting CDK2, this compound can disrupt the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, this compound has been reported to affect the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of cytochrome P450 enzymes, preventing their normal function and leading to the accumulation of substrates that are normally metabolized by these enzymes . This inhibition can result in altered drug metabolism and potential drug-drug interactions. Furthermore, the interaction with CDK2 involves the inhibition of its kinase activity, which is essential for the progression of the cell cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cytochrome P450 enzymes and persistent changes in cellular function. These effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cytochrome P450 enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity and disruption of normal cellular processes. These dose-dependent effects highlight the importance of careful dosage selection in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidation and clearance of various compounds in the body . The inhibition of these enzymes by this compound can lead to altered metabolic flux and changes in metabolite levels. Understanding these metabolic pathways is essential for predicting potential drug interactions and optimizing therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound has been shown to have high gastrointestinal absorption and the ability to cross the blood-brain barrier . These properties suggest that this compound can reach various tissues and exert its effects at different sites within the body. The distribution of the compound is influenced by its lipophilicity and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with enzymes and proteins involved in cellular processes . The localization of this compound within specific compartments or organelles can affect its activity and function, influencing the overall cellular response to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-chloropyrazin-2-amine typically involves the reaction of 2,6-dichloropyrazine with benzylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. The mixture is heated at 85°C for 13 hours in a sealed flask. After the reaction is complete, the mixture is diluted with dichloromethane, filtered, and concentrated under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-6-chloropyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

    Coupling Reactions: It can undergo coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can lead to different oxidation states of the pyrazine ring.

Scientific Research Applications

N-Benzyl-6-chloropyrazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in studies involving enzyme interactions and molecular recognition.

    Industrial Chemistry: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    2-Amino-6-chloropyrazine: This compound is structurally similar but lacks the benzyl group.

    6-Chloropyrazin-2-amine: Another related compound with similar reactivity but different substituents.

Uniqueness: N-Benzyl-6-chloropyrazin-2-amine is unique due to the presence of both the benzyl group and the chlorine atom on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-benzyl-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-7-13-8-11(15-10)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWNUTJQNSNNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470933
Record name N-Benzyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426829-61-0
Record name N-Benzyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a procedure analogous to example 1, reaction of benzylamine (3.21 g, 30.0 mmol) and 2,6-dichloropyrazine (1.49 g, 10.0 mmol) furnished the product (2.15 g, 98%).
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloropyrazine (1.31 g, 8.8 mmol), benzylamine (1.15 g, 10.7 mmol) and K2CO3 (1.65 g, 11.9 mmol) in acetonitrile (6 mL) was heated at 85° C. for 13 h in a sealed pyrex flask. The reaction mixture was diluted with dichloromethane, filtered and concentrated in vacuo. The yellow solid residue was dissolved in a small volume of methanol and purified by silica gel chromatography (18×4 cm) using CHCl3/MeOH (98:2) as eluent. A second purification (SiO2; 16×4 cm) using CHCl3 as eluent furnished 1.55 g (81%) of the title compound as a light yellow solid. HRMS m/z calcd for C11H10ClN3 (M)+ 219.0563, found 219.0568. Anal. (C11H10ClN3) C, H, N.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods III

Procedure details

In analogy to the procedure described for the preparation of intermediates A-20, benzyl-amine was reacted with 2,6-dichloropyrazine in presence of Hunig's base to give the title compound as a light yellow foam. MS: 220.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Two

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